2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)benzoic acid
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Overview
Description
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)benzoic acid is an organic compound that features a chloro-substituted benzoic acid core with a dimethylsulfamoylphenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)benzoic acid typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 4-N,N-dimethylsulfamoylphenylboronic acid.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or toluene at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, continuous flow reactors, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl group.
Esterification: The carboxylic acid group can be esterified to form esters.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are used for esterification reactions.
Major Products
Substitution: Products include derivatives with different substituents replacing the chloro group.
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: Reduced products may include amines or alcohols.
Esterification: Ester products with various alkyl or aryl groups.
Scientific Research Applications
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound may be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)benzoic acid depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: The compound’s chemical structure can influence the properties of materials, such as their mechanical strength or thermal stability.
Biological Studies: It may act as an inhibitor or activator of specific biochemical pathways, providing insights into cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(4-methylsulfonylphenyl)benzoic acid: Similar structure but with a methylsulfonyl group instead of a dimethylsulfamoyl group.
4-(4-N,N-dimethylsulfamoylphenyl)benzoic acid: Lacks the chloro substituent on the benzoic acid core.
2-Chloro-4-(4-sulfamoylphenyl)benzoic acid: Contains a sulfamoyl group instead of a dimethylsulfamoyl group.
Uniqueness
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)benzoic acid is unique due to the presence of both the chloro and dimethylsulfamoyl groups, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
2-chloro-4-[4-(dimethylsulfamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)12-6-3-10(4-7-12)11-5-8-13(15(18)19)14(16)9-11/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYJMRDRYGKHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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